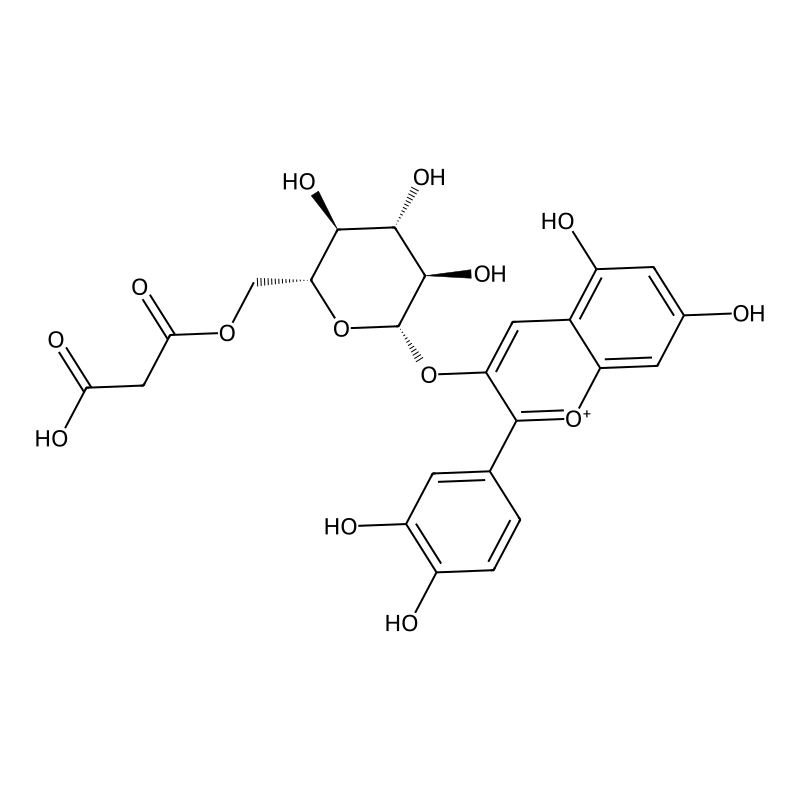

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-inflammatory Properties:

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exhibits both antioxidant and anti-inflammatory properties, making it a potential candidate for various health conditions. Studies have shown its ability to:

- Scavenge free radicals, reducing oxidative stress linked to chronic diseases like cancer and cardiovascular diseases .

- Modulate various inflammatory pathways, potentially offering benefits in conditions like arthritis and inflammatory bowel disease .

Potential in Neurodegenerative Diseases:

Research suggests that Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) may possess neuroprotective properties, potentially benefiting individuals with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have demonstrated its ability to:

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is a specific anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and vegetables. This compound is characterized by its molecular formula and an average mass of approximately 549.418 g/mol. Its systematic name is 3-oxo-3-{[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-{[5-hydroxy-7-oxo-2-(3,4,5-trihydroxyphenyl)-7H-chromen-3-yl]oxy}oxan-2-yl]methoxy}propanoate. Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is found in various plant species, including Dianthus caryophyllus and Echinacea pallida .

The mechanism of action of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is not fully understood, but anthocyanins, in general, are believed to have various potential health benefits. These include:

- Antioxidant activity: Anthocyanins are potent antioxidants that can scavenge free radicals and protect cells from oxidative damage.

- Anti-inflammatory effects: Studies suggest anthocyanins may possess anti-inflammatory properties.

- Improved cardiovascular health: Some research indicates anthocyanin consumption might benefit cardiovascular health.

- Hydrolysis: The glycosidic bond can be hydrolyzed to release cyanidin and malonic acid.

- Oxidation: This compound can be oxidized to form quinoidal bases, which may contribute to its color properties.

- Degradation: Under acidic or alkaline conditions, this compound may degrade into simpler phenolic compounds.

These reactions are significant as they can affect the stability and color properties of the compound in different environments.

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exhibits several biological activities:

- Antioxidant Properties: This compound has been shown to scavenge free radicals effectively, which helps in reducing oxidative stress .

- Anti-inflammatory Effects: Studies indicate that it may inhibit inflammatory pathways, contributing to its potential health benefits.

- Antimicrobial Activity: There is evidence suggesting that cyanidin derivatives possess antimicrobial properties against various pathogens.

These activities make it a subject of interest in nutraceutical research.

The synthesis of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) can be achieved through several methods:

- Natural Extraction: Extracted from plant sources where it naturally occurs.

- Chemical Synthesis: Synthetic routes involve the use of cyanidin as a starting material, followed by malonylation and glycosylation reactions.

- Biotechnological Approaches: Utilizing microbial fermentation processes to produce this compound from simpler substrates.

Each method has its advantages concerning yield, purity, and sustainability.

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has various applications:

- Food Industry: Used as a natural colorant in food products due to its vibrant hue.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits.

- Cosmetics: Explored for use in skincare products due to its antioxidant properties.

These applications highlight its versatility beyond mere coloration.

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) shares similarities with other anthocyanins but possesses unique structural features that distinguish it:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyanidin 3-O-glucoside | Lacks malonyl group | More common in fruits |

| Delphinidin 3-O-glucoside | Different hydroxylation pattern | Exhibits different color properties |

| Pelargonidin 3-O-glucoside | Different aglycone structure | Has a more orange-red hue |

The presence of the malonyl group in Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) enhances its stability and solubility compared to other similar compounds .

Molecular Formula and Mass Characterization

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is characterized by its molecular formula C24H23O14+ as documented in PubChem [2] [5]. The compound exhibits a molecular weight of 535.4 grams per mole, computed by PubChem 2.2 [2] [5]. Alternative sources report the molecular weight as 535.43102 grams per mole, reflecting slight variations in computational methodologies [4]. The exact mass of the compound has been determined to be 535.1088 daltons according to KEGG database records [13].

The monoisotopic mass has been precisely calculated as 549.088593556 daltons for the neutral form of the molecule [7]. This anthocyanin compound demonstrates characteristic mass spectral fragmentation patterns typical of malonylated anthocyanin glycosides [15] [16]. Mass spectrometry analysis reveals the molecular ion at m/z 535 [16], which corresponds to the protonated form of the molecule under typical analytical conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H23O14+ | PubChem [2] |

| Molecular Weight | 535.4 g/mol | PubChem [2] |

| Exact Mass | 535.1088 Da | KEGG [13] |

| Monoisotopic Mass | 549.088593556 Da | PhytoHub [7] |

| Chemical Abstract Service Number | 171828-62-9 | PubChem [2] |

Structural Elucidation and Configuration

The structural configuration of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) consists of a cyanidin aglycone unit attached to a beta-D-glucopyranose moiety at the 3-hydroxyl position [2] [5]. The malonyl group is esterified to the 6-position of the glucose residue, creating a complex glycosylated anthocyanin structure [2] [5]. The beta-configuration of the glucosyl linkage has been confirmed through nuclear magnetic resonance spectroscopy, with characteristic coupling constants indicating the stereochemical arrangement [9] [24].

The cyanidin aglycone portion features a 2-phenylbenzopyrylium core structure with hydroxyl groups at positions 3, 5, 7 on the A and C rings, and positions 3' and 4' on the B ring [2] [5]. The glucose unit maintains the typical pyranose chair conformation with beta-anomeric configuration [9]. The malonyl substituent extends from the primary hydroxyl group of the glucose, providing additional molecular complexity and affecting the compound's physicochemical properties [7].

Structural analysis through two-dimensional nuclear magnetic resonance techniques has revealed the spatial arrangement of functional groups within the molecule [23] [25]. The anthocyanidin nucleus exhibits characteristic benzopyrylium signals, while the carbohydrate portion demonstrates typical sugar resonances [23] [24]. The malonyl moiety contributes distinctive carbonyl and methylene signals to the overall spectral profile [9] [16].

Chemical Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid [2] [5]. Alternative systematic nomenclature includes 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenium-3-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside [7].

The compound is recognized under several synonymous names including cyanidin-3-(6'-malonylglucoside), cyanidin 3-O-(6'-O-malonylglucoside), and cyanidin 3-(6''-malonylglucoside) [2] [4] [13]. The naming convention follows standard anthocyanin nomenclature where the aglycone is specified first, followed by the glycosyl substituent and acyl modification [2] [5].

Specialized databases employ varying nomenclature systems, with ChEBI assigning the identifier CHEBI:31442 and KEGG utilizing the compound designation C12643 [2] [13]. The compound's Chemical Abstract Service registry number 171828-62-9 provides universal identification across chemical databases [2] [4] [13].

Stereochemistry and Isomeric Forms

The stereochemistry of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) involves multiple chiral centers within the glucose moiety, designated as (2R,3S,4S,5R,6S) configuration [2] [5]. The beta-anomeric configuration at the C1 position of glucose creates the characteristic glycosidic linkage to the cyanidin aglycone [9] [24]. The absolute configuration of the sugar unit follows standard D-glucose stereochemistry with the beta-linkage confirmed through coupling constant analysis in nuclear magnetic resonance studies [24].

Isomeric variations of malonylated cyanidin glucosides exist, primarily differing in the position of malonyl attachment to the glucose unit [20]. Research has identified both 3'-malonyl and 6'-malonyl positional isomers of cyanidin glucosides, with distinct chromatographic retention times despite identical mass spectral properties [20]. The 6'-O-malonyl derivative represents the predominant naturally occurring form in most plant sources [15] [16].

Conformational analysis reveals that the malonyl group can adopt various spatial orientations relative to the glucose ring, influencing the compound's overall molecular geometry [22]. The anthocyanidin portion maintains a relatively planar structure characteristic of flavylium salts, while the carbohydrate substituent introduces conformational flexibility [22] [25].

Identification Methods and Markers

High-performance liquid chromatography coupled with diode array detection represents the primary analytical method for cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) identification [6] [19]. The compound exhibits characteristic ultraviolet-visible absorption maxima at approximately 519-520 nanometers in acidic conditions, typical of cyanidin-based anthocyanins [9] [15]. The presence of malonyl acylation can be distinguished from non-acylated forms through specific absorption ratios and chromatographic behavior [19] [21].

Mass spectrometry provides definitive identification through molecular ion detection and characteristic fragmentation patterns [15] [16]. Electrospray ionization mass spectrometry generates the protonated molecular ion at m/z 535, with subsequent fragmentation yielding cyanidin aglycone fragments at m/z 287 [15] [23]. The loss of malonyl-glucose units produces diagnostic fragment ions that confirm structural identity [16] [17].

Liquid chromatography-tandem mass spectrometry enables selective identification in complex plant matrices through multiple reaction monitoring approaches [6] [19]. The combination of retention time, ultraviolet-visible spectral characteristics, and mass spectral fragmentation provides comprehensive analytical confirmation [19] [21]. Ion mobility spectrometry has emerged as an additional dimension for structural characterization, providing collisional cross-section data for enhanced identification confidence [27].

| Analytical Method | Diagnostic Parameter | Characteristic Value |

|---|---|---|

| HPLC-DAD | UV-Vis λmax | 519-520 nm [9] |

| ESI-MS | Molecular Ion | m/z 535 [16] |

| MS/MS | Cyanidin Fragment | m/z 287 [15] |

| NMR | Anomeric Proton | δ 5.3 ppm [24] |

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) [23] [25]. Proton nuclear magnetic resonance spectra exhibit characteristic signals in the aromatic region between 6.7-9.0 parts per million corresponding to the cyanidin aglycone protons [24]. The anomeric proton of the glucose unit appears as a doublet at approximately 5.3 parts per million with a coupling constant of 7.6 hertz, confirming the beta-configuration [24].

Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for the anthocyanidin carbons, carbohydrate carbons, and malonyl carbonyl groups [9] [23]. The flavylium C-2 carbon typically resonates around 153-154 parts per million, while the anomeric carbon appears near 100-105 parts per million [23]. The malonyl carbonyl carbons contribute signals in the 170-180 parts per million region [9].

Ultraviolet-visible spectroscopy demonstrates the characteristic absorption profile of cyanidin derivatives with maximum absorption around 519-520 nanometers in acidic solution [9] [15]. The absorption spectrum exhibits the typical anthocyanin profile with secondary maxima in the ultraviolet region around 280 nanometers [19] [21]. Spectral properties remain largely unchanged by malonylation, though subtle shifts in absorption coefficients may occur [15].

| Spectroscopic Technique | Key Signals | Chemical Shift/Wavelength |

|---|---|---|

| 1H NMR | Anomeric H-1'' | δ 5.3 ppm (J = 7.6 Hz) [24] |

| 1H NMR | Aromatic protons | δ 6.7-9.0 ppm [24] |

| 13C NMR | Flavylium C-2 | δ 153-154 ppm [23] |

| UV-Vis | λmax | 519-520 nm [9] |

| UV-Vis | Secondary maximum | ~280 nm [19] |

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exhibits distinctive spectral properties that facilitate its identification and characterization across multiple analytical techniques. Ultraviolet-visible spectroscopy represents the primary method for detecting this anthocyanin, with the compound displaying a characteristic absorption maximum at approximately 520 nanometers when present in its flavylium cation form under acidic conditions [1] [2]. This absorption wavelength is typical for cyanidin-based anthocyanins and corresponds to the π-π* electronic transition within the flavylium chromophore system.

The nuclear magnetic resonance spectroscopy profile reveals complex patterns characteristic of the malonyl-substituted glucoside structure. Proton nuclear magnetic resonance spectra show distinct signals for aromatic protons in the cyanidin backbone, with chemical shifts typically observed between 6.5 and 8.5 parts per million [3] [4]. The glucose moiety contributes additional signals in the 3.5-5.5 parts per million region, while the malonyl group introduces characteristic signals around 2.6 parts per million for the methylene protons adjacent to the carbonyl groups [5].

Mass spectrometry analysis consistently identifies the molecular ion peak at mass-to-charge ratio 535.4, corresponding to the protonated molecular ion [1] [6]. Gas chromatography-mass spectrometry of trimethylsilyl derivatives shows a molecular ion at mass-to-charge ratio 679.187 daltons, confirming the presence of two trimethylsilyl groups [6]. Fragmentation patterns typically include the loss of the malonyl group (86 atomic mass units) and subsequent glucose elimination (162 atomic mass units), yielding the cyanidin aglycone at mass-to-charge ratio 287 [7].

High performance liquid chromatography coupled with diode array detection provides reliable quantitative analysis, with retention times varying based on mobile phase composition and gradient conditions [8] [9]. The compound typically elutes later than the corresponding non-acylated cyanidin 3-O-glucoside due to increased hydrophobic interactions from the malonyl group.

Fourier transform infrared spectroscopy reveals characteristic absorption bands at 1800 cm⁻¹ corresponding to the carbonyl stretch of the malonyl ester group, and broad absorption at 3500-3900 cm⁻¹ indicating hydroxyl group stretching vibrations [10]. Additional bands at 1500 cm⁻¹ and 1150-890 cm⁻¹ correspond to carbon-carbon double bonds and carbon-oxygen-carbon stretching vibrations, respectively.

| Technique | Characteristic Features | pH Dependence |

|---|---|---|

| UV-Vis Spectroscopy | λmax ~520 nm (flavylium cation form) | Red at pH < 4, purple-blue at pH > 6 |

| Nuclear Magnetic Resonance | ¹H NMR signals for aromatic protons and sugar moiety | Chemical shift changes with pH |

| Gas Chromatography-Mass Spectrometry | Molecular ion peak m/z 535.4 | Fragmentation pattern varies with ionization |

| High Performance Liquid Chromatography | Retention time dependent on mobile phase composition | Peak shape affected by pH of mobile phase |

| Fourier Transform Infrared Spectroscopy | C=O stretch at ~1800 cm⁻¹, O-H stretch at 3500-3900 cm⁻¹ | Spectral features change with protonation state |

Solubility Parameters and Behavior

The solubility characteristics of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) demonstrate significant dependence on solvent polarity, pH conditions, and temperature. Aqueous solubility calculations using the ALOGPS method indicate a water solubility of 9.54 × 10⁻¹ grams per liter at neutral pH [11] [12]. This relatively moderate water solubility reflects the compound's amphiphilic nature, combining the hydrophilic glucose and hydroxyl groups with the more hydrophobic aromatic chromophore and malonyl substitution.

The partition coefficient (LogP) value of 1.22 indicates a slight preference for organic phases compared to water [11] [13]. This value is intermediate between the highly hydrophilic cyanidin aglycone and more lipophilic acylated derivatives, reflecting the balanced contribution of polar and nonpolar structural elements.

Organic solvent compatibility varies considerably across different solvent systems. Related cyanidin glucosides demonstrate solubility of approximately 5 milligrams per milliliter in dimethyl sulfoxide, which represents excellent solubility for analytical applications [14] [15]. Dimethyl formamide shows significantly lower compatibility with solubility around 0.1 milligrams per milliliter [14] [15]. These organic solvents prove essential for spectroscopic studies and chemical synthesis applications.

Physiological buffer systems such as phosphate buffered saline at pH 7.2 support solubility of approximately 1 milligram per milliliter for related cyanidin glucosides [14] [15]. This solubility level enables biological activity studies and cellular uptake experiments under physiologically relevant conditions.

pH-dependent solubility variations represent a critical factor in formulation development. Acidic conditions significantly enhance solubility due to protonation of the chromophore system, leading to increased ionic character and improved water interaction [16]. Conversely, alkaline conditions promote formation of quinonoidal bases and colorless forms with altered solubility profiles.

Temperature effects on solubility follow typical thermodynamic patterns, with increased temperature generally enhancing dissolution rates. However, thermal stability limitations restrict the practical temperature range for solubility enhancement applications [17] [18].

| Solvent | Solubility | Notes |

|---|---|---|

| Water (pH 7.2) | 0.954 g/L | Calculated value |

| Dimethyl sulfoxide | ~5 mg/mL (for related cyanidin glucoside) | Organic solvent with good solubility |

| Dimethyl formamide | ~0.1 mg/mL (for related cyanidin glucoside) | Lower solubility than DMSO |

| Phosphate buffered saline | ~1 mg/mL (for related cyanidin glucoside) | Physiological buffer |

| Methanol (acidified) | Enhanced solubility | Acidic conditions favor solubility |

| Ethanol | Insoluble | Poor solubility in pure ethanol |

Acid-Base Properties and pH Sensitivity

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exhibits complex acid-base behavior characteristic of anthocyanin compounds, with multiple ionizable groups contributing to pH-dependent structural transformations. The compound demonstrates multiple equilibrium forms that interconvert based on solution pH, fundamentally altering both chromophore properties and molecular stability [19] [20] [21].

Under strongly acidic conditions (pH 1-3), the compound exists predominantly in the flavylium cation form, characterized by a positive charge on the pyrylium oxygen and intense red coloration [19] [22] [23]. This represents the most thermodynamically stable form under acidic conditions, with minimal hydration reactions occurring at the C2 position of the chromophore.

At moderately acidic pH (3-4), the flavylium cation remains predominant, though competitive hydration reactions begin to occur more frequently [21] [24]. The pKa value for the first proton transfer has been reported around 3.5 for related cyanidin derivatives [11], indicating significant structural changes occur within this pH range.

Near-neutral conditions (pH 4-6) promote formation of quinonoidal bases through deprotonation of phenolic hydroxyl groups [19] [20] [22]. These neutral quinonoidal forms display violet to purple coloration and represent an intermediate stability state. The apparent pKa for this transition typically occurs around pH 5.8 ± 0.17 for anthocyanin systems [23].

Mildly alkaline conditions (pH 6-7) favor formation of quinonoidal anions through additional deprotonation events [21] [22]. These forms exhibit blue-violet coloration but demonstrate reduced stability compared to acidic forms. The second pKa typically occurs around pH 7.0-8.2 depending on concentration and ionic strength [5].

Higher pH conditions (pH > 7) promote irreversible degradation pathways including ring-opening reactions to form colorless carbinol pseudo-bases and yellow chalcone derivatives [19] [20] [22]. These transformations represent the least stable forms and contribute to rapid color loss under alkaline conditions.

The malonyl substituent influences acid-base behavior through potential intramolecular hydrogen bonding interactions with the chromophore system [5]. This acyl group may stabilize certain pH forms through conformational folding that brings the malonyl carbonyl into proximity with hydroxyl groups on the chromophore [17].

| pH Range | Predominant Form | Color Appearance | Stability |

|---|---|---|---|

| 1-3 | Flavylium cation | Red | Most stable |

| 3-4 | Flavylium cation | Red-purple | Stable |

| 4-6 | Quinonoidal base | Purple-violet | Moderate |

| 6-7 | Quinonoidal anion | Blue-violet | Lower |

| 7-9 | Colorless carbinol/chalcone | Colorless to yellow | Poor |

| >9 | Degraded forms | Yellow-brown | Very poor |

Thermal Behavior and Stability Profiles

The thermal stability of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) follows complex degradation pathways that depend significantly on temperature range, atmospheric conditions, and heating duration. Low temperature storage (2-4°C) maintains optimal stability with minimal degradation over extended periods [18] [25]. This temperature range represents the recommended storage conditions for maintaining both chemical integrity and biological activity.

Moderate temperature exposure (80-120°C) results in thermostable behavior with negligible heat-induced changes for short exposure periods [17]. Studies on related anthocyanin systems demonstrate that no significant degradation occurs within this temperature range during typical food processing operations [17] [18].

Elevated temperature treatment (120-180°C) initiates first-order degradation kinetics with rate constants ranging from 8.99 × 10⁻⁴ seconds⁻¹ at 120°C to 0.120 seconds⁻¹ at higher temperatures [26] [27]. The half-life decreases systematically with increasing temperature, following Arrhenius kinetic behavior [17] [28].

High temperature degradation (200-300°C) produces significant structural decomposition through multiple pathways [29] [10]. Thermogravimetric analysis reveals that Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) undergoes substantial decomposition within this temperature range, with weight loss exceeding 60% under nitrogen atmosphere [10].

The primary degradation mechanism involves hydrolytic cleavage of the malonyl group, converting the compound to cyanidin 3-O-glucoside before further degradation occurs [7]. This represents a critical stability limitation, as the malonyl substituent provides enhanced color stability through intramolecular interactions that are lost upon thermal treatment.

Activation energy values for thermal degradation range from 55.76 ± 6.83 kilojoules per mole for anthocyanin mixtures to 87-104 kilojoules per mole for individual compounds [17] [27]. These values indicate moderate thermal sensitivity compared to other food colorants but significant sensitivity compared to synthetic dyes.

Atmospheric conditions dramatically influence degradation rates, with oxidative environments accelerating decomposition compared to inert atmospheres [29] [10]. Under air atmosphere, complete degradation (99.42% weight loss) occurs by 800°C, while nitrogen atmosphere results in 63.09% degradation under similar conditions [10].

Degradation products identified through pyrolysis-gas chromatography-mass spectrometry include low molecular weight compounds, furan derivatives, pyran derivatives, and aromatic compounds [29] [10]. Some degradation products, particularly phenolic compounds and furans, demonstrate potential toxicity concerns for food safety applications [29].

| Temperature Range (°C) | Stability | Degradation Rate Constant | Comments |

|---|---|---|---|

| 2-4 | High stability | Minimal | Optimal storage conditions |

| 80-120 | Thermostable | Negligible | No significant heat-induced changes |

| 120-180 | First-order degradation | k = 8.99 × 10⁻⁴ to 0.120 s⁻¹ | Half-life decreases with temperature |

| 200-300 | Significant decomposition | Rapid | Loss of malonyl group occurs |

| 300-600 | Complete degradation | Very rapid | Oxidative degradation predominant |

Optical Properties and Chromophore Characteristics

The optical properties of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) derive from the extended conjugated π-electron system within the flavylium chromophore, which absorbs visible light to produce characteristic coloration. The primary chromophore consists of the cyanidin backbone featuring a 15-carbon flavylium skeleton with hydroxyl substitutions at positions 3', 4', 5, and 7 [1] [30] [11].

Light absorption characteristics center around 520 nanometers in the visible spectrum when the compound exists in its flavylium cation form under acidic conditions [2] [31]. This absorption corresponds to the π-π* electronic transition within the conjugated aromatic system and produces the characteristic red coloration observed in acidic solutions [19] [20].

Molar absorption coefficients for cyanidin-based anthocyanins typically range from 25,000 to 30,000 liters per mole per centimeter, indicating strong light absorption capacity [31]. The exact value depends on pH conditions, solvent environment, and temperature, with optimal absorption occurring under acidic conditions that favor the flavylium cation form.

Color coordinate measurements using the Commission Internationale de l'Éclairage Laboratory color space demonstrate that structural variations significantly influence hue angle, chroma, and lightness parameters [31]. The malonyl acylation shifts color tonality toward purple compared to non-acylated forms and markedly influences visual detection thresholds [31].

Fluorescence properties remain limited due to the rapid non-radiative decay pathways available to excited anthocyanin molecules. The extended conjugation and multiple hydroxyl groups provide efficient pathways for internal conversion and vibrational relaxation, resulting in negligible fluorescence quantum yields under most conditions.

Photostability characteristics demonstrate significant sensitivity to ultraviolet and visible light exposure [18] [32]. Direct illumination accelerates degradation through photochemical pathways that complement thermal degradation mechanisms. Light-induced degradation typically proceeds through singlet oxygen formation and subsequent oxidative attack on the chromophore system.

Solvatochromic behavior occurs in response to changing solvent polarity and hydrogen bonding capacity [5]. Polar protic solvents generally stabilize the flavylium cation form and enhance red coloration, while aprotic solvents may favor quinonoidal forms with altered color properties.

The malonyl substitution influences optical properties through potential intramolecular interactions with the chromophore system [17] [5]. Molecular dynamics simulations suggest that the malonyl group can approach within hydrogen bonding distance of the chromophore, potentially affecting electronic distribution and absorption characteristics [17].

Copigmentation effects with other phenolic compounds can significantly modify optical properties through intermolecular association [5] [33]. These interactions typically result in bathochromic shifts (red-shifted absorption) and hyperchromic effects (increased absorption intensity), leading to enhanced color stability and modified hue characteristics [33].

Intermolecular and Intramolecular Interactions

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) participates in complex molecular interactions that significantly influence its physical properties, chemical stability, and biological activity. Intramolecular interactions represent a primary stabilizing mechanism, particularly involving the malonyl acyl group and the chromophore system [5] [17].

Intramolecular folding occurs through conformational flexibility provided by the C5-C6 bond rotation of the glucose moiety, allowing the malonyl group to approach the chromophore surface [5]. Nuclear Overhauser effect spectroscopy studies on related acylated anthocyanins demonstrate clear evidence of spatial proximity between acyl protons and chromophore protons, confirming folded conformations [5].

Hydrogen bonding interactions form between the malonyl carbonyl oxygen and hydroxyl groups on the chromophore, particularly at the C7 position [5] [17]. These interactions contribute to enhanced thermal stability and modified color properties compared to non-acylated derivatives. The strength of these interactions depends on pH conditions, with optimal bonding occurring under conditions that favor specific protonation states.

π-π stacking interactions occur both intramolecularly and intermolecularly, involving the aromatic chromophore system [5] [34]. Molecular dynamics simulations reveal that cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) molecules can form dimeric complexes through face-to-face π-π stacking with association constants ranging from 100 to 600 molar⁻¹ depending on pH and concentration [5].

Self-association behavior demonstrates left-handed chiral stacking arrangements in concentrated solutions [5]. These intermolecular associations protect the flavylium cation against hydration reactions and contribute to enhanced color stability. Self-association increases with the number of hydroxyl and methoxyl substituents on the chromophore system.

Copigmentation interactions with flavonoids and other phenolic compounds represent important stabilizing mechanisms in natural systems [5] [33]. The compound can form noncovalent complexes with copigment molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking [33]. These interactions typically result in bathochromic shifts and hyperchromic effects in absorption spectra.

Protein binding interactions occur through multiple mechanisms including hydrogen bonding and van der Waals forces [35] [34]. Studies with serum albumin demonstrate differential binding capacities among anthocyanins, with cyanidin derivatives showing moderate to strong protein association [35]. These interactions influence bioavailability and transport characteristics in biological systems.

Membrane interactions involve both electrostatic and hydrophobic components, with the compound showing measurable association with model biological membranes [34]. The amphiphilic nature of the molecule, combining hydrophilic sugar groups with the aromatic chromophore, facilitates membrane partitioning and potential cellular uptake.

Metal ion coordination can occur through the hydroxyl groups on both the chromophore and malonyl substituent [36]. Iron(III) coordination has been shown to enhance thermal stability through complex formation, though it may also promote aggregation behavior [36]. Other metal ions including aluminum and zinc can form similar stabilizing complexes.

Polysaccharide associations provide additional stabilization mechanisms through hydrogen bonding and hydrophobic interactions [36]. Anionic polysaccharides such as alginate can form ternary complexes involving metal ions, anthocyanins, and the polysaccharide backbone, significantly enhancing thermal stability without promoting aggregation [36].

The malonyl group specifically contributes to intermolecular interactions through its carboxyl functionality, which can participate in hydrogen bonding networks with other molecules [17] [5]. This additional interaction site distinguishes malonylated anthocyanins from their non-acylated counterparts and contributes to their generally enhanced stability profiles.

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C24H23O14+ | PubChem CID 443915 |

| Molecular Weight | 535.4 g/mol | PubChem CID 443915 |

| Exact Mass | 535.108786 Da | LIPID MAPS LMPK12010135 |

| Chemical Abstract Service Number | 171828-62-9 | ChEBI:31442 |

| InChI Key | ROQLTZUOXIQBDO-JZWLZXDTSA-O | PhytoHub PHUB001603 |

| LogP (ALOGPS) | 1.22 | PhytoHub PHUB001603 |

| Solubility (ALOGPS) | 9.54 × 10⁻¹ g/L | PhytoHub PHUB001603 |

| Hydrogen Bond Donors | 7 | PhytoHub PHUB001603 |

| Hydrogen Bond Acceptors | 14 | PhytoHub PHUB001603 |

| Rotatable Bond Count | 8 | PhytoHub PHUB001603 |

| Polar Surface Area | 252.8 Ų | PhytoHub PHUB001603 |

| Number of Rings | 4 | LIPID MAPS LMPK12010135 |

| Formal Charge | -1 | PhytoHub PHUB001603 |

Wikipedia

Dates

Explore Compound Types